PD-L1-IN-1

Description

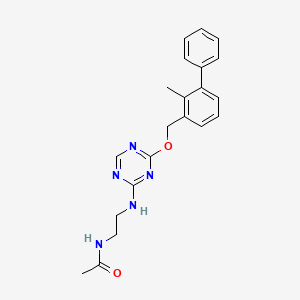

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[[4-[(2-methyl-3-phenylphenyl)methoxy]-1,3,5-triazin-2-yl]amino]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-15-18(9-6-10-19(15)17-7-4-3-5-8-17)13-28-21-25-14-24-20(26-21)23-12-11-22-16(2)27/h3-10,14H,11-13H2,1-2H3,(H,22,27)(H,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWZTWZGNYPECF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC=NC(=N3)NCCNC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Design Methodologies for Small Molecule Pd L1 Inhibitors, with a Focus on Pd L1 in 1 Analogs

Computational Approaches in Inhibitor Discovery

Computational methods play a pivotal role in accelerating the identification and design of small molecule PD-L1 inhibitors. These techniques allow researchers to screen large chemical libraries, predict binding affinities and modes, and guide structural modifications before extensive experimental work.

Structure-Based Drug Design (SBDD) Methodologies

SBDD is a fundamental approach in the discovery of small molecule PD-L1 inhibitors. This method leverages the three-dimensional structural information of the PD-L1 protein, often obtained through techniques like X-ray crystallography. Crystal structures of PD-L1, particularly in complex with small molecule inhibitors such as BMS-202 or BMS-1166, have been instrumental in revealing the binding sites and the mechanism of action involving induced dimerization of PD-L1 researchgate.netbiomedical-informatics.netamericanelements.comciteab.comguidetoimmunopharmacology.orgflybase.orgcenmed.comnih.gov. These structures show that small molecule inhibitors bind within a hydrophobic cavity formed at the interface of two PD-L1 monomers upon dimerization citeab.comguidetoimmunopharmacology.orgflybase.orgwikipedia.org. SBDD allows for the rational design of molecules that are complementary in shape and chemical properties to this binding pocket, facilitating strong interactions and effective inhibition.

Ligand-Based Drug Design (LBDD) Methodologies

LBDD is employed when detailed structural information of the target protein is limited, but a set of known active ligands is available. For PD-L1 inhibitors, LBDD can utilize the structural features and properties of known potent compounds, such as the biphenyl (B1667301) core present in PD-L1-IN-1 and related BMS compounds, to design new molecules with similar biological activity . This can involve developing pharmacophore models that represent the essential features required for ligand binding or using similarity searching to identify compounds in databases that are structurally or chemically similar to known inhibitors.

Virtual Screening Techniques for Hit Identification

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates (hits). Both SBDD-based (docking-based VS) and LBDD-based approaches can be used for virtual screening against PD-L1. Docking-based VS involves computationally docking millions of compounds into the PD-L1 binding site (often the dimerization interface) to predict their binding affinity and pose figshare.comamericanelements.comciteab.com. Compounds with favorable predicted interactions are then selected for experimental testing. Virtual screening campaigns have successfully identified novel chemotypes as starting points for PD-L1 inhibitor development cenmed.com.

Molecular Docking and Molecular Dynamics Simulations for Binding Mode Prediction

Molecular docking is a widely used technique to predict the preferred orientation (binding pose) of a small molecule when bound to a protein and to estimate the strength of the interaction figshare.comharvard.edubiomedical-informatics.netciteab.comamericanelements.comnih.gov. For PD-L1 inhibitors, docking studies help to understand how compounds like this compound or its analogs interact with specific amino acid residues within the binding pocket, including key residues involved in hydrophobic interactions and dimerization biomedical-informatics.netamericanelements.com. Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time citeab.comamericanelements.comflybase.orgnih.gov. MD simulations can reveal conformational changes in PD-L1 upon ligand binding and further validate the predicted binding poses and the stability of the induced dimeric state citeab.comamericanelements.comflybase.org. These simulations are crucial for refining the understanding of the binding mechanism and optimizing inhibitor design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling aims to establish a mathematical relationship between the structural properties of a set of compounds and their biological activity americanelements.comflybase.org. By analyzing a series of PD-L1 inhibitors with known activity, QSAR models can be built to predict the activity of new, untested compounds based on their molecular structure. This allows researchers to prioritize the synthesis and testing of compounds that are predicted to have high potency, guiding structural modifications to improve activity americanelements.comflybase.org. R-group based QSAR analysis has been particularly useful in understanding the impact of substitutions on the core scaffold of biphenyl small molecule inhibitors americanelements.comflybase.org.

Medicinal Chemistry Strategies in Lead Identification and Optimization

Medicinal chemistry plays a critical role in translating the insights gained from computational studies into actual drug candidates. This involves the synthesis of designed molecules, evaluation of their biological activity, and iterative structural modifications to improve potency, selectivity, and pharmacokinetic properties.

Exploration of Novel Chemical Scaffolds and Core Structures

The pursuit of effective small molecule PD-L1 inhibitors has involved extensive exploration of diverse chemical scaffolds beyond the initial discoveries. Early efforts by companies like Bristol-Myers Squibb (BMS) identified compounds based on a biphenyl methanol (B129727) scaffold as pioneering small molecule inhibitors of the PD-1/PD-L1 interaction mdpi.comoncotarget.com. This biphenyl core was found to be a minimal fragment essential for binding to PD-L1 mdpi.com.

However, the development pipeline has seen the emergence of numerous novel scaffolds to address limitations and improve inhibitory activity and pharmacokinetic profiles frontiersin.orgmdpi.com. Researchers have investigated structures such as naphthyridin derivatives, utilizing compounds like BMS-202 as a starting point for structural modification through strategies like cyclization acs.orgnih.gov. Indane scaffolds have also been explored, with studies demonstrating that conformational restriction, such as in (S)-indane derivatives, can lead to potent inhibition of the PD-1/PD-L1 interaction nih.gov. Benzamide (B126) and triaryl scaffolds represent other classes of compounds that have been designed and evaluated as PD-1/PD-L1 inhibitors, with some benzamide derivatives showing superior activity compared to early compounds like BMS-202 frontiersin.orgnih.gov.

More recently, novel scaffolds like benzo[d]isoxazole have been developed. For instance, Compound P20, also referred to as PD-1/PD-L1-IN-17, is described as a potent inhibitor bearing a benzo[d]isoxazole scaffold researchgate.netmedchemexpress.com. This compound has demonstrated potent inhibitory activity against the PD-1/PD-L1 interaction and its binding to the PD-L1 dimer has been investigated through docking analysis researchgate.net. The continuous exploration of these novel chemical scaffolds is crucial for identifying compounds with improved potency, selectivity, and pharmacological properties.

Structure-Guided Design and Synthesis of Biphenyl Derivatives

Structure-guided design has played a pivotal role in the development of small molecule PD-L1 inhibitors, particularly those based on the biphenyl scaffold. Crystallographic studies of PD-L1 in complex with early small molecule inhibitors, such as BMS-202, revealed a significant finding: these small molecules induce and stabilize the formation of PD-L1 homodimers mdpi.comoncotarget.com. This was a departure from the initial assumption that small molecules would directly disrupt the PD-1/PD-L1 protein-protein interaction mdpi.com. Instead, the design strategy shifted towards identifying molecules capable of promoting and stabilizing this PD-L1 dimer, thereby occluding the binding surface for PD-1 oncotarget.commdpi.com.

The crystal structures showed a 2:1 stoichiometry, with one small molecule binding at the interface of two PD-L1 molecules mdpi.com. The biphenyl group of these inhibitors was found to be accommodated within a cylindrical hydrophobic cavity created by the displacement of residues like Tyr56, Met115, and Tyr123 in the PD-L1 protein mdpi.com. This structural information provided a clear guide for the rational design and synthesis of biphenyl derivatives mdpi.com.

Extensive structure-activity relationship (SAR) studies have been conducted on biphenyl-based compounds to optimize their binding affinity and inhibitory potency frontiersin.orgresearchgate.net. These studies involve synthesizing libraries of derivatives with modifications to the biphenyl core and attached functional groups, followed by evaluating their biological activity using assays like homogeneous time-resolved fluorescence (HTRF) binding assays mdpi.comtandfonline.com. Computational methods, including molecular docking and dynamics simulations, have complemented experimental structural studies by providing insights into the binding modes and interactions between biphenyl derivatives and PD-L1 rsc.orgmdpi.comnih.govresearchgate.netmdpi.com. These computational approaches help identify key residues involved in binding and guide the design of optimized binders mdpi.com. The collective findings from structural studies, synthesis, and SAR analysis of biphenyl derivatives have significantly advanced the understanding of small molecule binding to PD-L1 and the design of potent inhibitors.

Fragment-Based Drug Discovery for PD-L1 Ectodomain Engagement

Fragment-based drug discovery (FBDD) has emerged as a valuable strategy for identifying starting points for challenging drug targets, including protein-protein interactions like the PD-1/PD-L1 axis nih.govnih.gov. This approach involves screening libraries of small chemical fragments (typically < 300 Da) for weak binding to the target protein. Positive hits are then characterized structurally (e.g., by X-ray crystallography or NMR) to understand their binding mode and subsequently optimized into higher-affinity lead compounds.

FBDD has been applied to explore the surface of the PD-L1 ectodomain and identify small molecules that engage with this region nih.govnih.gov. Studies have utilized focused fragment libraries, including those containing the biphenyl core, given its known importance in PD-L1 binding nih.gov. Screening these fragments against the PD-L1 ectodomain has allowed researchers to identify binding "hot spots" and understand the structural requirements for interaction nih.govnih.gov.

Co-crystal structures of PD-L1 bound to fragments have provided detailed insights into how these small molecules interact with the protein surface nih.gov. Some studies have shown that fragment binding can induce PD-L1 dimerization, similar to larger small molecule inhibitors, while other fragments may bind without causing dimerization nih.gov. The information gleaned from fragment binding, including their specific interactions and effects on protein conformation or oligomerization, serves as a valuable foundation for the structure-based design and optimization of more potent PD-L1 inhibitors through fragment merging and elaboration strategies nih.gov.

Selected Small Molecule PD-L1 Inhibitors and Their Activity

The following table presents data on the inhibitory activity (IC50) of selected small molecule PD-L1 inhibitors discussed in the context of discovery and design methodologies.

| Compound Name | Scaffold / Description | IC50 (HTRF binding assay) | Citation |

| BMS-202 | Biphenyl derivative | 18 nM | mdpi.comnih.gov |

| BMS-1166 | Biphenyl derivative | 1.4 nM | nih.gov |

| Compound 11 | Benzamide derivative | 16.17 nM | frontiersin.orgnih.gov |

| Compound 25 | Biphenyl pyridine (B92270) analogue | 3.8 ± 0.3 nM | frontiersin.org |

| Compound D3 | Indane derivative | 2.2 nM | nih.gov |

| Compound 34 | Biphenyl core with pyrido[3,2-d]pyrimidine | < 10 nM | tandfonline.com |

| PL-17 | Biphenyl-based with ether linker | 16.7 nM | tandfonline.com |

| Compound 58 | Linear aliphatic amine-linked triaryl | 12 nM | researchgate.net |

| Compound 8d | Resorcinol dibenzyl ether | 259.7 nM | researchgate.net |

| Compound A22 | mdpi.comnih.govmdpi.comtriazolo[4,3-a]pyridine | 92.3 nM | researchgate.net |

| PD-1/PD-L1-IN-17 (P20) | Benzo[d]isoxazole scaffold | 26.8 nM | researchgate.netmedchemexpress.com |

Note: IC50 values may vary slightly depending on the specific assay conditions used in different studies.

Molecular Mechanisms of Action of Pd L1 in 1 at the Pd 1/pd L1 Interface

Direct Inhibition of PD-1/PD-L1 Protein-Protein Interaction

The primary function of inhibitors targeting the PD-1/PD-L1 axis is to block the interaction between the PD-1 receptor on T cells and its ligand, PD-L1, expressed on various cells, including tumor cells. This interaction normally delivers an inhibitory signal to T cells, suppressing their activation, proliferation, and cytokine production, thereby allowing cancer cells to evade immune surveillance nih.govabyntek.comresearchgate.netfrontiersin.org. Small molecule inhibitors, unlike larger antibody therapeutics, are designed to directly interfere with the binding interface of these two proteins. By occupying the binding site on either PD-1 or, more commonly for this class of inhibitors, PD-L1, they prevent the formation of the PD-1:PD-L1 complex. This blockade aims to release the "brake" on T cells, restoring or enhancing their ability to recognize and eliminate tumor cells abyntek.comresearchgate.net. Research has shown that small molecule compounds can potently block PD-1 binding to PD-L1 in vitro oncotarget.com. Studies on related small molecule inhibitors, such as those developed by Bristol-Myers Squibb (BMS), have demonstrated their ability to dissociate the PD-1/PD-L1 interaction oncotarget.comfrontiersin.org.

Mechanism of PD-L1 Dimerization Induction by Small Molecule Inhibitors

A notable mechanism employed by some small molecule PD-L1 inhibitors is the induction of PD-L1 dimerization. Unlike the monomeric form that interacts with PD-1, these inhibitors can stabilize a dimeric configuration of PD-L1. This dimerization event is crucial because the binding site for PD-1 on PD-L1 becomes occluded or less accessible in the dimeric state, effectively preventing the interaction with PD-1 oncotarget.commdpi.com. Structural studies, including X-ray crystallography of PD-L1 in complex with small molecule inhibitors, have provided insights into this mechanism. These structures show that a single small molecule inhibitor can bind at the interface of two PD-L1 monomers, stabilizing the dimer oncotarget.commdpi.com. This induced dimerization sequesters PD-L1 molecules, reducing the pool of monomeric PD-L1 available to engage with PD-1 on T cells oncotarget.com. Computational studies have helped to elucidate the dynamics of this process, suggesting that inhibitors tend to interact with one PD-L1 monomer first before facilitating the formation of a stable dimer with another monomer frontiersin.org. The stability of the ligand-induced PD-L1 dimer is influenced by specific amino acid residues at the interface mdpi.comfrontiersin.org.

Molecular Recognition and Specific Binding Site Analysis on PD-L1

Small molecule inhibitors targeting PD-L1 exhibit specific molecular recognition of binding sites on the PD-L1 protein. Unlike antibodies that typically bind to larger epitopes, small molecules interact with defined pockets or cavities. For the class of small molecule inhibitors that induce dimerization, the binding site is often located at the interface between the two PD-L1 monomers in the dimerized state oncotarget.commdpi.com. This interfacial binding site is typically hydrophobic mdpi.comfrontiersin.orgmdpi.com. Detailed analysis of the binding site has identified key residues on PD-L1 that are critical for interaction with these inhibitors. These residues, often located within a hydrophobic tunnel formed upon dimerization, include amino acids such as Ile54, Tyr56, Met115, Ala121, and Tyr123 on both monomers mdpi.comfrontiersin.orgmdpi.com. The interaction involves non-polar contacts with these hydrophobic residues mdpi.comfrontiersin.org. The structural features of the inhibitors, such as biphenyl (B1667301) or biaryl portions, are often accommodated within this hydrophobic cavity mdpi.com. The precise arrangement and interaction with these residues contribute to the binding affinity and the ability of the small molecule to induce and stabilize the PD-L1 dimer mdpi.comfrontiersin.org.

Impact on Downstream Signaling Pathways within T Cells (e.g., SHP2 Recruitment Inhibition)

The engagement of PD-1 on T cells with PD-L1 leads to the phosphorylation of tyrosine residues within the intracellular tail of PD-1, specifically in the ITIM (Immunoreceptor Tyrosine-based Inhibitory Motif) and ITSM (Immunoreceptor Tyrosine-based Switch Motif) domains nih.govnavinci.se. These phosphorylated motifs serve as docking sites for the recruitment of protein tyrosine phosphatases, primarily SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase-2) nih.govnavinci.sefrontiersin.org. SHP2 recruitment and subsequent activation are central to the inhibitory signaling downstream of PD-1. Activated SHP2 then dephosphorylates key signaling molecules involved in T cell activation pathways, such as components of the T cell receptor (TCR) signaling cascade and co-stimulatory receptors like CD28 navinci.sefrontiersin.orgrupress.orgnih.gov. This dephosphorylation ultimately leads to the suppression of T cell proliferation, cytokine production (e.g., IFN-γ, IL-2, TNF-α), and cytotoxic activity nih.govfrontiersin.org. By blocking the PD-1/PD-L1 interaction, small molecule inhibitors like PD-L1-IN-1 prevent the initial signal that triggers SHP2 recruitment to PD-1. This disruption of SHP2 recruitment to the PD-1 tail is a key mechanism by which these inhibitors aim to restore T cell signaling and anti-tumor immunity nih.govnavinci.se. While SHP2 is considered a main effector mediating PD-1 downstream signaling, research continues to explore the full spectrum of SHP2 substrates and the precise mechanisms by which PD-1 engagement leads to SHP2 activation frontiersin.orgnih.govresearchgate.net. ITK (IL-2-inducible T cell kinase) has also been identified as a substrate for SHP2 downstream of PD-1 ligation, and its dephosphorylation is associated with PD-1 function nih.govresearchgate.net.

Preclinical Biological Evaluation of Pd L1 in 1

In Vitro Biological Activity Assays

In vitro biological activity assays are fundamental in assessing the direct impact of PD-L1-IN-1 on the PD-1/PD-L1 interaction and the subsequent consequences for immune cells, particularly T lymphocytes. These assays help determine the compound's potency and specificity in blocking this critical immune checkpoint pathway.

Cell-Based PD-1/PD-L1 Interaction Inhibition Screens

Cell-based assays are widely used to evaluate the ability of compounds like this compound to disrupt the interaction between PD-1 expressed on T cells and PD-L1 expressed on antigen-presenting cells (APCs) or tumor cells. bpsbioscience.cominvivogen.compromega.comcrownbio.com These assays mimic the cellular environment where this interaction naturally occurs, providing a more physiologically relevant assessment compared to purely biochemical methods. invivogen.comcrownbio.com When PD-1 on T cells binds to PD-L1 on other cells, it delivers an inhibitory signal that suppresses T cell activation. bpsbioscience.cominvivogen.compromega.com Inhibitors of this interaction aim to block this signal, thereby restoring T cell activity. bpsbioscience.cominvivogen.compromega.com

Reporter gene assays are a common type of cell-based screen used to measure the functional consequences of blocking the PD-1/PD-L1 interaction. bpsbioscience.cominvivogen.compromega.comresearchgate.netnih.gov These assays typically utilize genetically engineered cell lines, often Jurkat T cells, that express PD-1 and a reporter gene (such as luciferase) under the control of a promoter responsive to T cell activation signals, like the NFAT (Nuclear Factor of Activated T cells) response element. bpsbioscience.cominvivogen.compromega.comresearchgate.netnih.gov

In a typical setup, these effector cells are co-cultured with target cells (e.g., CHO or HEK293 cells) that express PD-L1 and a T cell receptor (TCR) activator. bpsbioscience.compromega.comresearchgate.net The interaction between the TCR activator on target cells and the TCR on effector cells normally leads to T cell activation and subsequent reporter gene expression. bpsbioscience.cominvivogen.compromega.com However, when PD-1 on the effector cells engages with PD-L1 on the target cells, this activation signal is inhibited, resulting in reduced reporter gene expression (e.g., decreased luciferase activity). bpsbioscience.cominvivogen.compromega.com

When a compound like this compound is added, if it successfully blocks the PD-1/PD-L1 interaction, the inhibitory signal is released, allowing TCR signaling to proceed and the reporter gene to be expressed. bpsbioscience.cominvivogen.compromega.com The level of reporter gene activity (e.g., luminescence from luciferase) is then measured as an indicator of the compound's ability to inhibit the PD-1/PD-L1 interaction and restore T cell activation signaling. bpsbioscience.cominvivogen.compromega.com Dose-response curves can be generated to determine the potency of the inhibitor, often expressed as an IC50 value. bpsbioscience.com

T-Cell Activation and Proliferation Restoration Assays

Assays measuring the restoration of T-cell activation and proliferation are critical for evaluating the functional impact of this compound in a more complex biological setting, often using primary immune cells. invivogen.compromega.comnih.govhaematologica.orgnih.gov The PD-1/PD-L1 interaction inhibits T cell activation, proliferation, and survival. frontiersin.orgnih.govaacrjournals.orgnih.gov Therefore, a key aspect of evaluating a PD-L1 inhibitor is demonstrating its ability to reverse this suppression.

These assays typically involve co-culturing T cells (often isolated from peripheral blood mononuclear cells or tumor tissue) with cells expressing PD-L1, in the presence or absence of this compound. invivogen.comcrownbio.comhaematologica.orgpnas.org T cell activation can be measured by assessing the expression of activation markers (e.g., CD25, CD69) using techniques like flow cytometry. aai.orgaacrjournals.org T cell proliferation can be quantified by various methods, including the incorporation of labeled nucleotides (like [3H]thymidine) or using cell proliferation tracking dyes (like CFSE) followed by flow cytometry. haematologica.orgnih.govpnas.org

In the presence of PD-L1-expressing cells, T cell activation and proliferation are typically suppressed. frontiersin.orghaematologica.orgnih.govnih.gov A potent PD-L1 inhibitor like this compound is expected to block the inhibitory PD-1/PD-L1 signal, leading to increased T cell activation and proliferation compared to control conditions without the inhibitor. haematologica.orgmdpi.comiiarjournals.orgfrontiersin.orgplos.org

Modulation of Cytokine Production (e.g., IFN-γ, IL-2, TNF-α) in Immune Cells

Assays measuring cytokine production are used to determine if this compound can restore or enhance the ability of immune cells to produce these critical signaling molecules. aai.orgmdpi.comiiarjournals.orgfrontiersin.orgfrontiersin.orgresearchgate.net These assays often involve stimulating immune cells (e.g., T cells, PBMCs) in the presence of PD-L1-expressing cells and the test compound. mdpi.comfrontiersin.org The concentrations of specific cytokines in the cell culture supernatant are then measured using techniques such as ELISA or multiplex cytokine arrays. frontiersin.org Intracellular cytokine staining followed by flow cytometry can also be used to assess cytokine production at the single-cell level. haematologica.org

Blocking the PD-1/PD-L1 interaction with an effective inhibitor like this compound is expected to lead to increased production of pro-inflammatory cytokines like IFN-γ, IL-2, and TNF-α by T cells, thereby enhancing their effector functions. mdpi.comiiarjournals.orgfrontiersin.orgfrontiersin.orgresearchgate.net

Flow Cytometry-Based Assays for PD-L1 Binding Modulation and T-Cell Phenotyping

Flow cytometry is a versatile tool used in the preclinical evaluation of PD-L1 inhibitors for several purposes, including assessing the compound's effect on PD-L1 binding and characterizing changes in T-cell populations and marker expression. aacrjournals.orgmdpi.combmj.comnih.govmdpi.com

Flow cytometry can be used to directly measure the binding of a fluorescently labeled PD-1 protein or antibody to PD-L1 expressed on the surface of cells. nih.govmdpi.com By incubating PD-L1-expressing cells with a fixed amount of labeled PD-1 (or a PD-1 binding molecule) and varying concentrations of this compound, researchers can assess the compound's ability to compete with PD-1 for binding to PD-L1. mdpi.com A decrease in the fluorescence signal from the labeled PD-1 indicates that this compound is effectively blocking the binding site on PD-L1. mdpi.com

Data from flow cytometry experiments can provide insights into the mechanism by which this compound influences immune responses and can correlate with findings from functional assays like proliferation and cytokine production. mdpi.combmj.com

| Assay Type | Purpose | Typical Readout |

| Cell-Based PD-1/PD-L1 Interaction Inhibition Screens | Evaluate compound's ability to disrupt PD-1/PD-L1 interaction in a cellular context. | Functional response (e.g., reporter gene activity) |

| Reporter Gene Assays (e.g., NFAT-responsive luciferase) | Measure the restoration of T cell activation signaling upon PD-1/PD-L1 blockade. | Luminescence or other reporter signal intensity |

| Biochemical Binding and Displacement Assays (HTRF, AlphaLISA) | Directly measure binding affinity to PD-L1 and ability to displace PD-1 binding in a cell-free system. | Fluorescence or luminescence signal intensity |

| Biochemical Binding and Displacement Assays (ELISA) | Directly measure binding affinity to PD-L1 and ability to displace PD-1 binding. | Absorbance or other detection signal |

| Biochemical Binding and Displacement Assays (SPR) | Real-time measurement of binding kinetics and blockade effects. | SPR signal (response units) |

| T-Cell Activation and Proliferation Restoration Assays | Assess the functional consequence of PD-L1 blockade on T cell activity and division. | Expression of activation markers, cell count, DNA synthesis |

| Modulation of Cytokine Production | Measure the effect of PD-L1 blockade on immune cell cytokine secretion. | Cytokine concentration in supernatant (e.g., pg/mL) |

| Flow Cytometry-Based Assays (PD-L1 Binding Modulation) | Assess compound's ability to block PD-1 binding to cell-surface PD-L1. | Mean Fluorescence Intensity (MFI), binding percentage |

| Flow Cytometry-Based Assays (T-Cell Phenotyping) | Characterize changes in immune cell populations and marker expression. | Percentage of cell populations, marker expression levels |

In Vivo Pharmacological Evaluation in Preclinical Models

Preclinical in vivo studies are essential to understand the potential therapeutic effects of a compound in a complex biological system. For this compound (INCB086550), these evaluations have provided insights into its efficacy and mechanism of action in relevant tumor models.

Assessment in Murine Syngeneic Tumor Models

Efficacy in Humanized Mouse Tumor Xenograft Models

The efficacy of INCB086550 was evaluated in humanized mouse models bearing human tumor xenografts. In one study utilizing CD34+ stem cell–engrafted humanized mice bearing MDA-MB-231 tumors, INCB086550 demonstrated a reduction in tumor growth. nih.govresearchgate.net This model is relevant as cell-surface PD-L1 is critical for growth in this specific humanized mouse context, with PD-L1-deficient cells showing only minimal engraftment. nih.govresearchgate.net

Quantitative Analysis of Tumor Growth Inhibition in Rodent Models

Quantitative analysis of tumor growth inhibition (TGI) was performed in rodent models, specifically in the CD34+ humanized mouse MDA-MB-231 tumor model. Dosing with INCB086550 resulted in significant TGIs. For comparison, the efficacy was compared to that of atezolizumab, an anti-PD-L1 antibody. nih.govresearchgate.net

The observed TGIs for INCB086550 at different dose levels were comparable to the efficacy shown by atezolizumab. nih.govresearchgate.net

Here is a summary of the tumor growth inhibition data in the humanized MDA-MB-231 tumor model:

| Treatment Group | Tumor Growth Inhibition (TGI) |

| INCB086550 (20 mg/kg b.i.d.) | 55% |

| INCB086550 (60 mg/kg b.i.d.) | 54% |

| INCB086550 (200 mg/kg b.i.d.) | 61% |

| Atezolizumab (5 mg/kg twice weekly) | Comparable to INCB086550 TGIs nih.govresearchgate.net |

Note: Data derived from cited sources nih.govresearchgate.net. Specific numerical TGI for atezolizumab was stated as comparable rather than a precise percentage in the available snippets.

These results indicate that INCB086550 effectively inhibits tumor growth in this humanized preclinical model. nih.govresearchgate.net

Immunophenotyping of Tumor Microenvironment (TME) via Flow Cytometry and Immunohistochemistry

Evaluation of the tumor microenvironment (TME) was conducted to understand the immunomodulatory effects of INCB086550. Flow cytometric analysis was utilized to determine tumor PD-L1 expression after in vivo administration of INCB086550 in BALB/c nu/nu mice bearing MDA-MB-231 xenografts. nih.gov Tumor samples were processed into single-cell suspensions for this analysis. nih.gov

Furthermore, RNA-sequencing analysis of MDA-MB-231 tumors from humanized mice treated with INCB086550 revealed the induction of T-cell activation gene signatures. nih.govresearchgate.net This finding is consistent with the expected mechanism of PD-L1/PD-1 pathway blockade. nih.govresearchgate.net

In Vivo Target Engagement and Mechanistic Confirmation Using Advanced Imaging Techniques (e.g., Immuno-PET)

While advanced imaging techniques like Immuno-PET were not explicitly detailed in the provided search results for assessing this compound (INCB086550) target engagement, other methods were employed for mechanistic confirmation. Tumor concentrations of INCB086550 were measured and found to be greater than the whole blood IC90 at trough in the humanized MDA-MB-231 tumor model, suggesting that tumor PD-L1 is a relevant target in this model. nih.gov Additionally, the induction of T-cell activation gene signatures observed via RNA-seq analysis further supports the mechanistic confirmation of PD-L1/PD-1 pathway blockade in vivo. nih.govresearchgate.net

Immunomodulatory Mechanisms Elicited by Pd L1 in 1 in Preclinical Contexts

Reinvigoration of Antitumor T-Cell Responses

Preclinical evidence has demonstrated that targeting the PD-1/PD-L1 axis can reinvigorate antitumor responses mediated by T cells aacrjournals.orgbmj.comnih.gov. This reinvigoration is a key mechanism by which PD-L1-IN-1 is hypothesized to exert its therapeutic effects. Studies in preclinical models, including those of chronic viral infection and cancer, have shown that blocking PD-1/PD-L1 interactions can restore functional properties to CD8+ T cells, leading to improved control of viral load and tumor burden nih.govaacrjournals.org. This suggests that even in states of T-cell dysfunction or exhaustion within the TME, the antitumor activity of T cells can be partially or significantly restored nih.govmdpi.com. The ability of this compound to interfere with the inhibitory signals transmitted through the PD-1/PD-L1 pathway is central to this reinvigoration process nih.govaacrjournals.org.

Reversal of T-Cell Exhaustion Phenotypes

T-cell exhaustion is a state of dysfunction characterized by impaired effector function, sustained expression of inhibitory receptors like PD-1, and altered transcriptional profiles, which occurs during chronic antigen exposure in contexts such as chronic infections and cancer nih.govaacrjournals.orgmdpi.comrupress.org. Preclinical studies targeting the PD-1/PD-L1 pathway have provided significant insights into reversing these exhaustion phenotypes aacrjournals.orgmdpi.comrupress.org. Blocking the interaction between PD-1 and PD-L1 has been shown to partially restore the function of exhausted T cells nih.govrupress.org. This includes the reacquisition of effector functions such as proliferation and the production of cytokines like IFN-γ, TNF-α, and IL-2 aacrjournals.orgrupress.org. Early work in chronic viral infection models demonstrated that anti-PD-L1 blockade led to a functional reinvigoration of exhausted CD8+ T cells aacrjournals.org. While initial paradigms suggested a direct reversal of exhaustion in terminally exhausted cells, more recent findings indicate that the response to PD-1/PD-L1 blockade is complex and may involve the expansion of less exhausted, progenitor-like T-cell subsets that differentiate into effector cells aacrjournals.orgaacrjournals.org. These progenitor exhausted cells, sometimes characterized as PD-1lo, appear to be more susceptible to anti-PD-L1 treatment and contribute to the sustained antitumor response aacrjournals.orgaacrjournals.org.

Influence on Key Immune Cell Subpopulations within the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, and a diverse array of immune cells mdpi.commdpi.com. The interplay between these components significantly influences tumor progression and response to therapy mdpi.commdpi.com. Preclinical investigations into this compound and similar PD-1/PD-L1 blocking agents have highlighted their impact on key immune cell subpopulations within the TME.

Enhancement of CD8+ Cytotoxic T Lymphocyte Infiltration and Function

CD8+ cytotoxic T lymphocytes (CTLs) are critical mediators of antitumor immunity, capable of directly recognizing and killing cancer cells frontiersin.orgmdpi.com. However, in the TME, their function is often suppressed, and their infiltration can be limited mdpi.comfrontiersin.org. Preclinical studies have shown that blockade of the PD-1/PD-L1 axis can enhance the infiltration of CD8+ T cells into tumors and improve their cytotoxic function mdpi.comnih.govresearchgate.net. This enhancement contributes significantly to the observed antitumor effects mdpi.com. Increased infiltration of CD8+ T cells in the tumor invasive margin has been correlated with increased PD-1 and PD-L1 expression in preclinical synovial sarcoma models, suggesting an adaptive resistance mechanism that can be targeted by blockade nih.gov. Furthermore, PD-1/PD-L1 blockade can restore the ability of CD8+ T cells to produce inflammatory cytokines and granular enzymes essential for killing tumor cells nih.gov.

Modulation of CD4+ T Cell Activity and Subsets

CD4+ T cells play diverse roles in the immune response, including providing help to CD8+ T cells, regulating immune responses, and directly influencing the TME mdpi.commdpi.comfrontiersin.org. Preclinical studies with PD-1/PD-L1 blockade have indicated an influence on CD4+ T cell activity and subsets mdpi.comnih.gov. While the primary focus is often on CD8+ T cells, CD4+ T cells, particularly T helper 1 (Th1) cells, are important for effective antitumor immunity frontiersin.org. Some studies suggest that PD-1/PD-L1 blockade can increase the infiltration of CD4+ T cells into tumors mdpi.com. The PD-1/PD-L1 interaction can also influence the differentiation of CD4+ lymphocytes into regulatory T cells (Tregs), which are immunosuppressive mdpi.comnih.gov. PD-1/PD-L1 blockade may affect the proliferation and function of Tregs, potentially reducing their suppressive activity within the TME nih.gov. The role of CD4+ T cells, including specific memory subsets, in contributing to the efficacy of PD-L1/PD-1 blockade has been highlighted in preclinical models and patient studies mdpi.comfrontiersin.org.

Systemic Immunological Effects and Peripheral Immune Cell Modulation

While much of the focus of PD-1/PD-L1 blockade is on the local effects within the TME, preclinical studies and clinical observations also suggest systemic immunological effects bmj.comaacrjournals.orgresearchgate.netmdpi.com. Systemic administration of PD-L1/PD-1 blockers can induce changes in peripheral blood immune cell populations that correlate with clinical responses aacrjournals.orgmdpi.com. Proficient systemic immunity appears to be a prerequisite for the efficacy of PD-L1/PD-1 blockade immunotherapy mdpi.comfrontiersin.org. This includes the expansion of systemic CD8+ T cell subpopulations frontiersin.org. The status of systemic CD4 immunity, particularly the presence of elevated CD4 memory T cells with highly differentiated phenotypes, has been identified as a critical factor for responses to PD-L1/PD-1 blockade in preclinical models and patients mdpi.com. These systemic effects highlight that the impact of this compound may extend beyond the local tumor site, influencing the broader immune landscape.

Preclinical Therapeutic Potential and Combination Strategies for Pd L1 in 1

Monotherapy Efficacy in Diverse Preclinical Cancer Models

Preclinical studies are crucial for evaluating the intrinsic activity of novel agents like PD-L1-IN-1 before clinical translation. While the provided search results primarily focus on PD-1/PD-L1 inhibitors in general or specific antibodies rather than a small molecule like this compound, they offer insights into the preclinical evaluation landscape for PD-1/PD-L1 pathway modulation. Preclinical evidence supports the rationale for targeting the PD-1/PD-L1 axis to enhance anti-tumor immune responses, leading to decreased tumor growth and improved survival in various mouse models bmj.comesmo.org. Early preclinical studies demonstrated that blocking the PD-1/PD-L1 axis suppressed the activation and proliferation of tumor antigen-specific T-cells and promoted tumorigenesis, and reversing this interaction triggered the immune system to attack cancerous cells bmj.comnews-medical.net.

Synergistic Effects in Combination with Standard Therapies in Preclinical Settings

Given that monotherapy with PD-1/PD-L1 inhibitors often yields modest response rates in certain cancer types, such as breast cancer, preclinical research heavily investigates combination strategies to enhance therapeutic outcomes amegroups.orgfrontiersin.org. The rationale is to combine PD-1/PD-L1 blockade with agents that can modulate the tumor microenvironment, increase tumor immunogenicity, or directly target cancer cells through different mechanisms amegroups.orgnih.gov.

Combination with Chemotherapeutic Agents

Preclinical studies have explored the combination of PD-1/PD-L1 blockade with chemotherapy, demonstrating synergistic effects in various cancer models mdpi.comfrontiersin.orgfrontiersin.org. Chemotherapy can enhance the efficacy of immunotherapy by inducing immunogenic cell death, leading to the release of tumor antigens and promoting the activation of immune responses frontiersin.orgbiochempeg.com. It can also reduce the number and activity of immunosuppressive cells within the tumor microenvironment frontiersin.orgbiochempeg.com. For instance, studies have shown that certain chemotherapies can increase the expression of PD-L1 on tumor cells, which is considered a potential marker for response to PD-1/PD-L1 inhibitors frontiersin.orgamegroups.org. Preclinical evaluations have indicated that combining low-dose chemotherapy with PD-L1 antibodies can significantly increase anti-tumorigenic CD8+ cytotoxic T-cell, dendritic cell, and M1 macrophage populations while decreasing immunosuppressive cells in models like small cell lung cancer amegroups.org. The timing of chemotherapy administration relative to immunotherapy can also influence the synergistic effects, with some preclinical animal trials suggesting that administering anti-PD-1 antibodies after chemotherapy can considerably suppress tumor development compared to simultaneous administration bmj.com.

Combination with Targeted Therapies (e.g., PARP Inhibitors, CDK4/6 Inhibitors, Anti-HER2 Agents, LIF Blockade)

Combining PD-1/PD-L1 inhibitors with targeted therapies is another promising avenue explored in preclinical settings.

PARP Inhibitors: Preclinical studies suggest that PARP inhibitors can induce an immunostimulatory tumor microenvironment, complementing the activity of immune checkpoint blockade mdpi.comnih.govduke.edu. PARP inhibitors have been shown to upregulate PD-L1 expression and increase tumor-infiltrating lymphocytes in preclinical models nih.govmdpi.comnih.gov. Studies in breast cancer and ovarian cancer models have demonstrated that the combination of PD-L1 blockade with PARP inhibitors can have additive effects against tumor growth mdpi.com. This combination is supported by the observation that PARP inhibitors can increase neoantigen load and tumor mutational burden, which are associated with responsiveness to immune checkpoint inhibitors amegroups.org.

CDK4/6 Inhibitors: Preclinical data support the synergistic anti-tumor effects of combining CDK4/6 inhibitors with PD-L1/PD-1 inhibitors ersnet.orgaacrjournals.orgfrontiersin.org. CDK4/6 inhibitors can enhance anti-tumor immunity by activating tumor cell expression of endogenous retroviral elements, suppressing regulatory T cell proliferation, and promoting cytotoxic T-cell mediated tumor cell clearance amegroups.org. They can also upregulate and stabilize PD-L1 protein expression on tumor cells, increasing their vulnerability to immune checkpoint inhibitors frontiersin.orgbmj.com. Studies in mouse models have shown that this combination promotes tumor regression, enhances antigen presentation, and improves survival ersnet.org.

Anti-HER2 Agents: Preclinical studies have demonstrated findings supportive of combining anti-PD-1/PD-L1 agents with trastuzumab in HER2-positive malignancies amegroups.orgnih.gov. Upregulation of PD-1 and PD-L1 expression by trastuzumab has been reported as a supporting rationale for this combination amegroups.org. Preclinical data indicate that the combination of trastuzumab and anti-PD-1 can be effective in managing HER2-positive cancers nih.gov.

LIF Blockade: Preclinical studies have investigated the combination of chemotherapy and dual blockade of Leukemia Inhibitory Factor (LIF) and PD-L1, particularly in pancreatic ductal adenocarcinoma (PDAC) models mdpi.comnih.govmdpi.com. Sequential treatment with chemotherapy and dual blockade of LIF and PD-L1 significantly improved anti-tumor efficacy compared to monotherapy or dual combinations mdpi.comnih.gov. This approach reduced epithelial-mesenchymal transition in tumor cells and enhanced the anti-tumor immune response, primarily through CD8 T cells mdpi.comnih.gov. Blocking LIF has been shown to transform macrophages towards an anti-tumor immunostimulatory state and promote T cell infiltration in tumors vhio.net.

Rationales for Combination with Other Immunotherapies

Combining PD-1/PD-L1 inhibitors with other immunotherapies aims to target different inhibitory pathways or stimulate the immune system through complementary mechanisms news-medical.netd-nb.info. Preclinical data support the combination of PD-1/PD-L1 blockade with other immune checkpoint inhibitors, such as anti-CTLA-4 antibodies, which can result in improved efficacy news-medical.net. Dual co-inhibition of anti-CTLA-4 and anti-PD-1/PD-L1 has shown improved outcomes in preclinical models mdpi.com. Combining PD-1/PD-L1 inhibitors with immuno-agonist therapies, such as agonists against co-stimulatory molecules like CD40, OX40, 4-1BB, and GITR, has also shown synergistic effects in preclinical mouse tumor models news-medical.net.

Identification and Validation of Preclinical Predictive Biomarkers for Response to this compound

Identifying predictive biomarkers for response to this compound and other PD-1/PD-L1 inhibitors in preclinical settings is crucial for patient stratification and optimizing treatment strategies esmo.orgfrontiersin.orgjpatholtm.org. While PD-L1 expression is a widely investigated biomarker, its predictive accuracy is not absolute, and research is ongoing to identify more reliable markers esmo.orgjpatholtm.orgamegroups.org.

Preclinical studies, often using mouse models, investigate various factors potentially associated with response to PD-1/PD-L1 blockade. These include the level of tumor-infiltrating lymphocytes, particularly CD8+ T-cells, and their activation status aging-us.comnih.gov. Genetic alterations and tumor mutational burden have also been explored as potential predictive biomarkers in preclinical models amegroups.orgnih.gov. The expression levels of other immune-related molecules and the composition of the tumor microenvironment are also under investigation nih.gov. For instance, in preclinical PDAC models, the efficacy of combination therapy involving LIF and PD-L1 blockade was primarily dependent on CD8+ T cells bmj.com. Studies have also suggested that PD-L1 expression on host myeloid cells, in addition to tumor cells, might be essential for checkpoint blockade efficacy aging-us.com. Furthermore, the expression of LIF has been identified as a potential predictive biomarker for resistance to PD1/PD-L1 blockade in some preclinical models mdpi.com.

Preclinical research aims to validate these potential biomarkers and understand the underlying mechanisms of response and resistance to PD-L1 pathway inhibitors, paving the way for the development of more accurate predictive tools for clinical use esmo.orgnih.gov.

Interactive Data Tables:

While specific quantitative data for this compound monotherapy efficacy across diverse models was not explicitly available in the provided snippets, the general preclinical findings on PD-1/PD-L1 blockade and combination therapies can be summarized in a structured format.

Table 1: Summary of Preclinical Combination Therapy Findings with PD-1/PD-L1 Blockade

| Combination Agent Class | Specific Agents Mentioned (Examples) | Preclinical Model/Cancer Type (Examples) | Observed Synergistic Effects (Examples) | Key Immune Mechanism Insights | Source Indices |

| Chemotherapy | Gemcitabine, Nab-paclitaxel, Oxaliplatin, Cisplatin, Cyclophosphamide, 5-fluorouracil | SCLC, NSCLC, Breast Cancer, MC38 tumors | Increased anti-tumor efficacy, tumor growth inhibition, enhanced anti-tumor immune response, increased CD8+ T cells, M1 macrophages | Induction of immunogenic cell death, release of tumor antigens, reduction of immunosuppressive cells, increased PD-L1 expression | mdpi.comfrontiersin.orgfrontiersin.orgbiochempeg.comamegroups.orgbmj.commdpi.comnih.govaging-us.com |

| PARP Inhibitors | Olaparib, Talazoparib | Ovarian Cancer, Breast Cancer, TNBC | Additive/synergistic anti-tumor effects, increased tumor-infiltrating lymphocytes, upregulated PD-L1 expression, increased neoantigen load | Induction of immunostimulatory microenvironment, modulation of DNA damage response pathways | nih.govmdpi.commdpi.comnih.govduke.eduamegroups.org |

| CDK4/6 Inhibitors | Palbociclib, Abemaciclib, Trilaciclib | Breast Cancer, Colorectal Cancer, SCLC, Lung Cancer | Enhanced tumor inhibition, improved survival, increased T-cell activation, enhanced antigen presentation, upregulated PD-L1 | Modulation of cell cycle, activation of anti-tumor immunity, influence on NFAT activity | amegroups.orgersnet.orgaacrjournals.orgfrontiersin.orgbmj.com |

| Anti-HER2 Agents | Trastuzumab | HER2-positive malignancies | Supportive findings for combination efficacy | Upregulation of PD-1/PD-L1 expression | amegroups.orgnih.gov |

| LIF Blockade | Anti-LIF antibody (MSC-1) | PDAC, Colon Cancer, GBM, Ovarian Cancer | Significantly improved anti-tumor efficacy, reduced EMT, enhanced anti-tumor immune response (CD8+ T cells), shift in macrophage phenotype | Modulation of immunosuppressive tumor microenvironment, promotion of T cell infiltration | mdpi.comnih.govmdpi.comvhio.netbmj.com |

| Other Immunotherapies | Anti-CTLA-4, Immuno-agonists (e.g., 4-1BB agonist) | Melanoma, Renal Cell Carcinoma, Breast Cancer, Mouse tumor models | Improved efficacy, synergistic effects | Targeting different inhibitory/co-stimulatory pathways | news-medical.netmdpi.comd-nb.info |

Table 2: Potential Preclinical Predictive Biomarkers for PD-1/PD-L1 Pathway Inhibition Response

| Biomarker Category | Specific Markers/Factors (Examples) | Preclinical Relevance/Correlation with Response (Examples) | Source Indices |

| Immune Cell Infiltration | Tumor-infiltrating lymphocytes (TILs), CD8+ T-cells, CD4+ T-cells, Macrophages, Dendritic Cells | Associated with improved outcomes, efficacy dependent on CD8+ T cells, influence of macrophage phenotype | mdpi.comvhio.netaging-us.comnih.govbmj.com |

| Immune Checkpoint Molecule Expression | PD-L1 expression (on tumor cells and host myeloid cells) | Correlation with increased response, potential essentiality on host myeloid cells | esmo.orgfrontiersin.orgamegroups.orgjpatholtm.orgaging-us.com |

| Genetic/Genomic Factors | Tumor Mutational Burden (TMB), Genetic Alterations (e.g., LKB1 mutation with KRAS) | Associated with responsiveness, potential influence of individual genetic background | amegroups.orgnih.gov |

| Other Immune-Related Factors | LIF expression, IFN-γ production, Cytokine/Chemokine profiles | Potential predictor of resistance, associated with improved PFS, shift towards pro-inflammatory profile | nih.govbmj.commdpi.comnih.govbmj.com |

Note: The interactive data tables are presented in markdown format. In a live interactive environment, these tables could allow for sorting, filtering, and searching of the data.

Future Research Directions for Small Molecule Pd L1 Inhibitors

Development of Next-Generation Small Molecule Inhibitors with Enhanced Properties

Future research is focused on developing small molecule PD-L1 inhibitors with improved pharmacological properties and enhanced inhibitory activity. This involves the design and synthesis of novel chemical scaffolds beyond the extensively studied biphenyl (B1667301) core structure. mdpi.comnih.gov The aim is to identify compounds with higher binding affinity, improved selectivity, and optimized pharmacokinetic profiles, including better oral absorption and tumor tissue penetration. researchgate.netnih.gov

Strategies include structural simplification approaches to address challenges such as high molecular weight and polarity that can impact pharmacokinetic properties. mdpi.com Researchers are exploring diverse chemical libraries and employing structure-based drug design techniques to identify novel chemotypes that can effectively disrupt the PD-1/PD-L1 interaction. nih.govmdpi.com The development of bifunctional or multi-functional small molecules that can simultaneously target the PD-1/PD-L1 axis and other pathways involved in immune regulation or tumor biology is also an area of interest. nih.govfrontiersin.org

Strategies for Overcoming Preclinical Resistance Mechanisms to PD-L1 Blockade

Despite the promise of PD-L1 blockade, both intrinsic and acquired resistance mechanisms limit their effectiveness in a significant number of patients. frontiersin.orgmdpi.com Future preclinical research is focused on understanding these mechanisms and developing strategies to overcome them using small molecule inhibitors.

Resistance can arise from various factors within the tumor microenvironment (TME), including the presence of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), as well as immunosuppressive cytokines. frontiersin.orgnih.govnih.gov Alterations in antigen presentation machinery, mutations in signaling pathways (e.g., MAPK, PI3K/Akt), and epigenetic modifications can also contribute to resistance. mdpi.comnih.govnih.govoaepublish.com

Research strategies to overcome preclinical resistance include:

Combination Therapies: Investigating the synergistic effects of small molecule PD-L1 inhibitors with other therapeutic agents, such as inhibitors targeting alternative immune checkpoints (e.g., CTLA-4, TIM-3, LAG-3), oncogenic signaling pathways (e.g., MAPK, VEGFR), or epigenetic regulators. mdpi.comnih.govnih.govmdpi.comfrontiersin.orgmdpi.commdpi.com

Targeting the Tumor Microenvironment: Developing small molecules that can modulate the immunosuppressive TME, for instance, by targeting CAFs or inhibiting immunosuppressive cytokines. frontiersin.orgmdpi.comnih.gov

Enhancing T Cell Function: Exploring approaches to restore or enhance the activity of exhausted T cells, potentially through combinations with agents that promote T cell infiltration and function. frontiersin.orgnih.gov

Preclinical studies using various tumor models are crucial for evaluating the efficacy of these strategies in overcoming resistance.

Refinement of Preclinical Models to Improve Translational Predictivity

The successful translation of preclinical findings to clinical efficacy remains a challenge in cancer immunotherapy development. frontiersin.org Future research is focused on refining preclinical models to better recapitulate the complexity of the human tumor microenvironment and immune system, thereby improving the predictivity of preclinical studies for small molecule PD-L1 inhibitors.

Current preclinical models include cell lines, syngeneic mouse models, and patient-derived xenograft (PDX) models. frontiersin.orgaacrjournals.org While these models have provided valuable insights, each has limitations in fully capturing the intricate interactions between tumor cells, immune cells, and the TME as observed in human patients. frontiersin.orgaacrjournals.org

Refinement strategies include:

Humanized Mouse Models: Utilizing humanized mouse models that are engrafted with components of the human immune system to better evaluate the effects of small molecule inhibitors on human immune responses. aacrjournals.org

Organotypic and 3D Culture Models: Developing more complex in vitro and ex vivo models, such as organoids and 3D culture systems, that incorporate various cell types found in the TME to study drug response in a more physiologically relevant context. immuno-oncologysummit.com

Improved Syngeneic Models: Characterizing and utilizing syngeneic mouse models that better reflect the genetic diversity and immune landscape of human cancers.

Integration of Imaging Techniques: Employing advanced imaging techniques in preclinical studies to monitor drug distribution, target engagement, and immune cell infiltration in real-time. frontiersin.org

These refined models are essential for accurately assessing the potential efficacy and identifying predictive biomarkers for small molecule PD-L1 inhibitors before moving to clinical trials.

Integration of Advanced Computational and Biophysical Methodologies in Drug Development

Advanced computational and biophysical methodologies are playing an increasingly vital role in accelerating the discovery and optimization of small molecule PD-L1 inhibitors. pulsus.comnih.govresearchgate.netbohrium.commdpi.comnih.govresearchgate.netfrontiersin.orgbiorxiv.orgresearchgate.net Future research will further integrate these approaches throughout the drug development pipeline.

Computational methods include:

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD): Utilizing techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling to identify potential lead compounds and optimize their structures based on interactions with PD-L1. pulsus.comnih.govresearchgate.netbohrium.commdpi.comnih.govresearchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic interactions between small molecules and PD-L1, understand binding mechanisms, and assess the stability of protein-ligand complexes. researchgate.netnih.govresearchgate.netmdpi.comnih.govbiorxiv.orgresearchgate.net

Artificial Intelligence (AI) and Machine Learning (ML): Applying AI and ML algorithms to analyze large datasets of chemical structures, biological activity, and preclinical data to predict potential inhibitors, identify biomarkers, and optimize compound properties. nih.govbiorxiv.org

Biophysical methodologies provide experimental validation and structural insights. These include techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) to determine the binding modes, affinities, and kinetics of small molecule interactions with PD-L1. nih.govacs.orgoncotarget.comacs.org

Q & A

Q. What experimental models are most suitable for evaluating PD-L1-IN-1's mechanism of action in vitro?

this compound's inhibitory effects are best studied using co-culture systems combining PD-L1-expressing cancer cells (e.g., PC9 or HCC827) with peripheral blood mononuclear cells (PBMCs). These models allow quantification of interferon-γ (IFN-γ) release via ELISA and apoptosis induction via flow cytometry (Annexin V/PI staining) . Ensure PD-L1 expression is validated using immunohistochemistry (IHC) or flow cytometry to confirm target engagement .

Q. How is the IC50 of this compound determined, and what methodological controls are critical?

The IC50 (115 nM) is typically measured using competitive binding assays, such as surface plasmon resonance (SPR) or fluorescence polarization, to assess PD-L1/PD-1 interaction disruption. Include controls for nonspecific binding (e.g., using scrambled peptides) and validate results across multiple cell lines to account for PD-L1 expression heterogeneity . Dose-response curves should span 0.1–1000 nM, with triplicate technical replicates to ensure reproducibility .

Q. What are the recommended storage and handling protocols for this compound to maintain stability?

this compound is soluble in DMSO (100 mg/mL) and should be stored at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Avoid freeze-thaw cycles. For in vitro work, prepare fresh aliquots and confirm compound integrity via HPLC or NMR prior to critical experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy across preclinical tumor models?

Discrepancies may arise from variations in PD-L1 expression levels, tumor microenvironment factors (e.g., immune cell infiltration), or assay conditions. To address this:

- Quantify PD-L1 expression in models using standardized IHC protocols (e.g., 22C3 or SP263 antibodies) .

- Compare results across orthotopic vs. subcutaneous xenografts to assess microenvironmental influences .

- Use single-cell RNA sequencing to identify subpopulations with differential PD-L1 regulation .

Q. What strategies optimize this compound in combination therapies to reduce tumor immune evasion?

Synergy studies should prioritize agents targeting complementary pathways:

- Immune checkpoint combinations : Test with anti-CTLA-4 or OX40 agonists to enhance T-cell activation .

- Chemotherapy synergy : Combine with platinum-based agents (e.g., cisplatin) to increase immunogenic cell death. Measure calreticulin exposure and ATP release .

- Dosage optimization : Use factorial experimental designs to identify non-overlapping toxicity profiles .

Q. Why do some in vivo studies show limited correlation between PD-L1 expression and this compound response, contrary to in vitro findings?

Tumor heterogeneity and immune-editing mechanisms may obscure PD-L1's predictive value. Mitigate this by:

- Performing multisite tumor sampling to assess spatial PD-L1 variability .

- Incorporating dynamic PD-L1 monitoring via PET imaging with 89Zr-labeled anti-PD-L1 antibodies .

- Evaluating alternative biomarkers (e.g., tumor mutational burden or IFN-γ gene signatures) .

Methodological Considerations

Q. How should researchers design dose-escalation studies for this compound in murine models?

- Start with 10 mg/kg (IP or oral) based on pharmacokinetic data showing 90% plasma protein binding and a half-life of ~4 hours .

- Monitor for immune-related adverse events (irAEs), including cytokine release syndrome (CRS), via serum IL-6 and C-reactive protein (CRP) levels .

- Use PD-L1 occupancy assays to confirm target engagement in tumor tissue .

Q. What assays best distinguish this compound's on-target effects from off-target cytotoxicity?

- Competitive blocking : Pre-treat cells with excess PD-L1 protein to reverse inhibitory effects .

- CRISPR validation : Use PD-L1-knockout cell lines to isolate compound-specific activity .

- Transcriptomic profiling : Compare RNA-seq data from treated vs. untreated cells to identify pathway-specific modulation .

Data Analysis and Reporting

Q. How should contradictory results between this compound and antibody-based PD-1/PD-L1 inhibitors (e.g., nivolumab) be interpreted?

Small molecules like this compound may exhibit distinct binding kinetics or penetrate immune-sanctuary sites more effectively. Conduct head-to-head comparisons using:

Q. What statistical approaches are recommended for analyzing this compound's immune-mediated tumor regression?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.